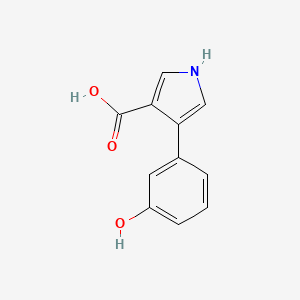

4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

Description

4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a hydroxyl-substituted phenyl ring at the 4-position of the pyrrole core. The hydroxyl group at the 3-position of the phenyl ring likely enhances hydrogen-bonding capacity, influencing solubility, bioavailability, and target interactions compared to non-hydroxylated analogs. Pyrrole-carboxylic acids are frequently explored for antimicrobial, anti-inflammatory, and enzyme-modulating activities due to their ability to mimic natural substrates in biological systems .

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-6,12-13H,(H,14,15) |

InChI Key |

IMIHLHYCGYRQDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the hydroxyphenyl and carboxylic acid groups. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. The hydroxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyrrole in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Using strong oxidizing agents like KMnO₄ or CrO₃:

-

Product : Formation of a quinone-like structure through oxidation of the hydroxyl group.

-

Conditions : Acidic or neutral aqueous media at 60–80°C.

Example Reaction Pathway :

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole and phenyl rings participate in EAS reactions:

-

Halogenation : Bromine (Br₂) in acetic acid introduces halogens at the para position of the phenyl group .

-

Nitration : HNO₃/H₂SO₄ mixture adds nitro groups to the pyrrole ring .

Nucleophilic Substitution

The carboxylic acid group enables nucleophilic acyl substitution:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.

-

Amidation : Treatment with thionyl chloride (SOCl₂) followed by amines produces carboxamides.

Esterification Example :

Ring Cleavage and Rearrangement

Oxidative ring cleavage occurs with strong oxidizers:

Metalation and Cross-Coupling

The phenyl group participates in transition-metal-catalyzed reactions:

-

Suzuki Coupling : With aryl boronic acids and Pd(PPh₃)₄ catalyst to form biaryl derivatives .

-

Heck Reaction : Alkenes couple at the phenyl group with Pd(OAc)₂ .

Suzuki Coupling Example :

Reductive Transformations

The carboxylic acid group is reducible to alcohols:

-

Reagent : LiAlH₄ in dry ether.

-

Product : 3-(Hydroxymethyl)-4-(3-hydroxyphenyl)-1H-pyrrole.

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Scientific Research Applications

Chemical Properties and Structure

4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid features a pyrrole ring with a hydroxyphenyl substituent and a carboxylic acid group. Its unique structure contributes to its diverse applications in organic synthesis and biological activities.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it suitable for creating derivatives with enhanced properties.

Biological Activities

Research indicates that 4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid exhibits potential antioxidant and anti-inflammatory properties. These activities are attributed to its ability to scavenge free radicals and inhibit pathways associated with inflammation .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Its mechanism of action involves interaction with specific molecular targets, which may lead to the development of new therapeutic agents .

Antimicrobial Activity

A study highlighted the synthesis of derivatives based on pyrrole-3-carboxylic acid that showed promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL, indicating the potential for developing new antimicrobial agents .

Anticancer Research

Another significant application is in anticancer research, where derivatives of 4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid were tested for their efficacy against various cancer cell lines. Preliminary results suggest that certain modifications enhance cytotoxicity against specific cancer types, warranting further investigation into their mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid with similar compounds:

Key Observations:

- Acidity: The carboxylic acid group (pKa ~2–3) and phenolic -OH (pKa ~10) create pH-dependent solubility, critical for drug formulation .

- Hazards: Halogenated analogs (e.g., 2,4-dichlorophenyl) exhibit higher toxicity (e.g., H302) compared to hydroxylated or methoxylated derivatives .

Antibacterial Activity

- 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids (e.g., benzylated derivatives) demonstrated moderate activity against Staphylococcus spp. (MIC 8–32 µg/mL) but were inactive against fungi .

- 4-(3-Hydroxyphenyl) analog : The hydroxyl group may enhance binding to bacterial targets (e.g., penicillin-binding proteins) via hydrogen bonding, though direct data are lacking.

Metabolic Stability

- Methyl esters (e.g., 4-(4-chlorophenyl) methyl ester ) act as prodrugs, hydrolyzing to active carboxylic acids in vivo. The target compound’s free carboxylic acid may reduce metabolic activation requirements.

- Methoxylated analogs (e.g., 4-(3-methoxyphenyl)) are more resistant to oxidative metabolism than hydroxylated derivatives, extending half-life .

Biological Activity

4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a hydroxyphenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 201.19 g/mol. The presence of the hydroxy group allows for hydrogen bonding, enhancing its interaction with biological macromolecules.

1. Antimicrobial Activity

Research indicates that 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The compound's effectiveness against these pathogens suggests potential applications in treating infections caused by resistant strains .

2. Antioxidant Activity

The antioxidant capacity of 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests. The compound's ability to neutralize free radicals may contribute to its protective effects against oxidative stress-related diseases.

3. Anticancer Activity

Preliminary studies suggest that this pyrrole derivative may exhibit anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings highlight its potential as a therapeutic agent in cancer treatment .

The biological activity of 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : The hydroxyphenyl group can facilitate interactions with various receptors, modulating signaling pathways associated with cell survival and apoptosis.

- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative damage to cells, contributing to its protective effects .

Case Studies

A number of studies have investigated the biological activities of related compounds within the pyrrole class:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various pyrrole derivatives, including those similar to 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid. Results indicated that modifications to the pyrrole ring significantly impacted antimicrobial potency .

- Anticancer Research : In a study focusing on the anticancer effects of pyrrole derivatives, researchers found that compounds with similar structures exhibited promising results against multiple cancer cell lines, indicating a potential for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pyrrole precursors. For example:

- Hydroxyphenyl group introduction : Adapt strategies from 3-(3-hydroxyphenyl)propanoic acid synthesis, where the hydroxyphenyl moiety is introduced via catalytic hydrogenation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Pyrrole core formation : Use condensation reactions (e.g., Paal-Knorr synthesis) with β-keto esters or amines, followed by carboxylation at the 3-position. Optimize yields by varying catalysts (e.g., palladium) and solvents (e.g., DMF, toluene) .

- Example : A related compound, 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, was synthesized with 94% yield using cyclization and amide formation protocols .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : The parent compound, 1H-pyrrole-3-carboxylic acid, is soluble in polar solvents (water, ethanol) but less so in non-polar solvents. Derivatives with hydroxyphenyl groups may exhibit improved solubility in DMSO or methanol .

- Stability : Store at -20°C or -80°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for pyrrole-3-carboxylic acid derivatives?

Methodological Answer:

- Standardize protocols : Use CRC Handbook data (e.g., 1H-pyrrole-3-carboxylic acid: m.p. 161.5°C) as a reference .

- Controlled experiments : Compare solubility in deuterated solvents (e.g., DMSO-d6 vs. D2O) using NMR to track degradation .

- Thermodynamic studies : Measure partition coefficients (logP) via shake-flask or HPLC methods to account for substituent effects (e.g., hydroxyphenyl vs. fluorophenyl groups) .

Q. What strategies improve synthetic yield for 4-(3-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid?

Methodological Answer:

- Catalyst optimization : Palladium/copper catalysts enhance cross-coupling efficiency for aryl group introduction .

- Protecting groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl) during carboxylation to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as shown for pyrazole-carboxylic acid analogs .

Q. How can computational modeling predict the reactivity of the hydroxyphenyl substituent?

Methodological Answer:

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron-donating effects can stabilize intermediates in amide bond formation .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization. A study on pyrazole-carboxylic acids used docking to optimize antifungal activity .

Q. How do structural analogs (e.g., fluorophenyl or trifluoromethyl derivatives) inform structure-activity relationships (SAR)?

Methodological Answer:

- Comparative assays : Test analogs like 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid (BLD Pharm) for biological activity. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

- Meta-hydroxyl vs. para-substituents : The meta-hydroxyl group in 4-(3-hydroxyphenyl) derivatives can hydrogen-bond with targets, while para-substituents (e.g., CF3) may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.